Hydrogen Bond Donor Count for Target Engagement
The target compound possesses a significantly higher hydrogen bond donor (HBD) count compared to its thioxo analog. This property is critical for aqueous solubility and forming specific hydrogen-bonding interactions with biological targets. According to its computed profile, the compound has 4 HBDs, contributed by the hydrazinyl -NH2, the ring -NH, and possibly the tautomeric -OH, whereas the common antithyroid drug methylthiouracil has only 2 HBDs [1][2].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 4 |
| Comparator Or Baseline | 6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (Methylthiouracil, CAS 56-04-2): 2 HBDs |
| Quantified Difference | Target compound has 2 additional HBDs, altering its solubility and target engagement profile. |
| Conditions | Computed molecular properties; note this is a class-level inference as an explicit head-to-head binding assay is not available. |
Why This Matters
For scientists procuring a scaffold for fragment-based drug discovery or ligand design, a higher HBD count changes the number of potential interactions with a biological target, enabling entirely different binding modes than the clinically used thioxo scaffold.
- [1] BaseChem. 4(1H)-Pyrimidinone,2-hydrazinyl-2,3-dihydro-6-methyl-. Physicochemical Properties. CAS: 887570-24-3. View Source
- [2] PubChem. Methylthiouracil. Compound Summary. CAS: 56-04-2. View Source
